![molecular formula C16H15N3 B12443721 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine](/img/structure/B12443721.png)
5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 4-benzylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-pyrazol-3-ylamine: Lacks the benzyl group, leading to different chemical and biological properties.
5-(4-Methyl-phenyl)-2H-pyrazol-3-ylamine: Contains a methyl group instead of a benzyl group, affecting its reactivity and applications.
5-(4-Chloro-phenyl)-2H-pyrazol-3-ylamine: The presence of a chloro group can significantly alter its chemical behavior and biological activity.
Uniqueness
5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature can lead to improved biological activity and specificity compared to similar compounds.
Biological Activity
5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with a benzyl and phenyl group, contributing to its unique reactivity and biological properties. This structural configuration is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound, particularly in cancer cell lines.
The compound has been shown to:
- Inhibit the mTORC1 signaling pathway, which is vital for cell growth and proliferation.
- Induce autophagy, a process that can lead to cancer cell death under certain conditions .
- Disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding .
Case Studies
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MIA PaCa-2 (pancreatic cancer)
- A549 (lung cancer)
The compound showed submicromolar IC50 values, indicating potent activity against these cell lines. The mechanism involves both apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor . It may inhibit specific enzymes involved in cancer progression and metastasis. For instance:
- It has been noted to interact with kinases that are crucial for tumor growth.
Table: Biological Activity Overview
Antioxidant Properties
The compound also exhibits antioxidant activity , which contributes to its therapeutic potential. Antioxidants play a critical role in mitigating oxidative stress associated with various diseases, including cancer.
Summary of Research Findings
Research indicates that this compound has significant potential as an anticancer agent due to its ability to modulate key cellular pathways involved in tumor growth and survival. Its dual action as an antiproliferative agent and an autophagy modulator positions it as a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(4-benzylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3/c17-16-11-15(18-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H3,17,18,19) |
InChI Key |
LFOFFPUXSXYQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
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